A Mechanistic Investigation of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one: A Potential Dual-Action Kinase and Neuromodulatory Agent
A Mechanistic Investigation of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one: A Potential Dual-Action Kinase and Neuromodulatory Agent
Senior Application Scientist Note: Direct experimental data on the specific molecule 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one is not prevalent in publicly accessible literature. This guide, therefore, leverages established principles of medicinal chemistry and pharmacology to build a robust, evidence-based profile of its probable mechanisms of action. By dissecting the molecule into its core pharmacophores—the 5-fluorooxindole core and the 3-(2-aminoethyl) side chain —we can infer its most likely biological targets. This document is structured to guide researchers in the rational design of experiments to validate these hypotheses.
The 5-fluorooxindole scaffold is a privileged structure in modern drug discovery, most famously forming the heart of the multi-kinase inhibitor Sunitinib.[1][2] Concurrently, the 3-(2-aminoethyl)indole structure is the defining feature of tryptamines, which are potent modulators of serotonin receptors. The combination of these two pharmacophores in a single molecule strongly suggests a dual-action profile, a hypothesis this guide will explore in depth.
Part 1: The 5-Fluorooxindole Core - A Foundation for Kinase Inhibition
The oxindole ring system is a cornerstone of numerous kinase inhibitors.[3][4] Its planarity and hydrogen bonding capabilities allow it to function as an effective hinge-binder within the ATP-binding pocket of various kinases. The addition of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability.[5]
Probable Target: Receptor Tyrosine Kinases (VEGFR/PDGFR)
The most direct analogue to the core of our topic compound is Sunitinib (SU11248), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[6] The mechanism hinges on the 5-fluorooxindole moiety acting as a scaffold to present other functional groups that occupy the ATP binding site.
Mechanism of Inhibition: The core likely functions as a Type II kinase inhibitor. The oxindole nitrogen and carbonyl oxygen form critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., the backbone amide of Cys and the backbone carbonyl of Glu in VEGFR2). This anchors the molecule, allowing the rest of the structure to induce a "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is displaced. This stabilizes an inactive state of the kinase, preventing autophosphorylation and downstream signaling.
Caption: Workflow for kinase inhibitor validation.
-
Reagents: Recombinant human VEGFR2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, Kinase-Glo® Max.
-
Procedure: a. To a 384-well plate, add 5 µL of a 2X kinase/substrate solution. b. Add 2.5 µL of the test compound (3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one) serially diluted in assay buffer. c. Initiate the reaction by adding 2.5 µL of 4X ATP solution. d. Incubate for 60 minutes at room temperature. e. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. f. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction. g. Luminescence is proportional to ADP generated and thus kinase activity.
-
Data Analysis: Plot luminescence versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Probable Target: α-Glucosidase
Recent research has identified 5-fluoro-2-oxindole derivatives as potent inhibitors of α-glucosidase, an enzyme critical for carbohydrate digestion.[5][7] This presents a secondary, non-kinase-related mechanism.
Mechanism of Inhibition: Inhibition of α-glucosidase likely occurs through competitive binding at the active site. Molecular docking studies suggest that the oxindole core can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's catalytic pocket, preventing the cleavage of dietary carbohydrates into absorbable monosaccharides.
-
Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), sodium phosphate buffer (pH 6.8).
-
Procedure: a. In a 96-well plate, add 50 µL of the test compound at various concentrations. b. Add 50 µL of α-glucosidase solution and incubate for 10 minutes. c. Initiate the reaction by adding 50 µL of pNPG substrate solution. d. Incubate for 20 minutes at 37°C. e. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate. f. Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
| Probable Target | Reference Compound | Reported IC50 | Citation |
| FLT3 Kinase | Compound 5l (Oxindole-pyridyl) | 36.21 ± 1.07 nM | [3] |
| CDK2 Kinase | Compound 5l (Oxindole-pyridyl) | 8.17 ± 0.32 nM | [3] |
| α-Glucosidase | Compound 3i (5-fluoro-oxindole deriv.) | 35.83 ± 0.98 µM | [5][7] |
Part 2: The 3-(2-aminoethyl) Side Chain - A Key to Neuromodulation
The 3-(2-aminoethyl)indole substructure is synonymous with tryptamines, which are ligands for a variety of G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) receptors.[8] The presence of this side chain strongly suggests that the compound will interact with the central nervous system.
Probable Target: Serotonin (5-HT) Receptors
Indole derivatives are extensively studied as ligands for 5-HT receptors, which are implicated in mood, cognition, and memory.[8][9] The aminoethyl side chain contains a protonatable nitrogen that can form a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 of aminergic GPCRs.
Mechanism of Action: The compound could act as an agonist, partial agonist, or antagonist at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A).[8]
-
As an Agonist: It would bind to the receptor and stabilize an active conformation, leading to G-protein coupling and downstream signaling (e.g., inhibition of adenylyl cyclase for 5-HT1A, or activation of phospholipase C for 5-HT2A).
-
As an Antagonist: It would bind to the receptor but fail to induce the active conformation, thereby blocking the binding and action of the endogenous ligand, serotonin.
Caption: Potential dual signaling pathways at serotonin receptors.
-
Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor and a calcium-sensitive dye (e.g., CHO-K1 or HEK293 with Fluo-4 AM).
-
Procedure: a. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence. b. Load cells with Fluo-4 AM dye for 1 hour at 37°C. c. Wash cells with assay buffer (e.g., HBSS). d. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). e. To determine antagonist activity, add the test compound at various concentrations and incubate for 15-30 minutes. Then, add a known 5-HT agonist (e.g., serotonin) at its EC80 concentration and measure the fluorescence change. f. To determine agonist activity, add the test compound directly and measure the fluorescence change.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Calculate IC50 (for antagonists) or EC50 (for agonists) values from the dose-response curves.
Conclusion and Future Directions
The chemical structure of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one provides a compelling, rational basis for hypothesizing a dual mechanism of action targeting both protein kinases and serotonin receptors. Its 5-fluorooxindole core is a validated pharmacophore for inhibiting kinases involved in oncology (VEGFR, PDGFR, FLT3, CDK2) and metabolic disease (α-glucosidase).[3][5] Simultaneously, its tryptamine-like side chain is a classic motif for engaging serotonergic pathways central to neuroscience.[8]
This unique combination suggests potential applications in complex diseases where both pathways are dysregulated, such as in certain neuroendocrine tumors or in psychiatric disorders with underlying inflammatory processes. The experimental workflows and specific protocols outlined in this guide provide a clear, self-validating path for researchers to systematically test these hypotheses, determine the precise molecular targets, and unlock the therapeutic potential of this promising chemical entity.
References
-
Soudi, A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. [Link]
-
Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]
-
Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PubMed Central, National Library of Medicine. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. [Link]
-
Dandia, A., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. [Link]
-
Soubhye, J., et al. (2010). Structure-based design, synthesis, and pharmacological evaluation of 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase inhibitors. PubMed. [Link]
-
Armstrong, J.L., et al. (2020). (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder. PubMed. [Link]
-
Wu, C-C., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
Lesyk, R., et al. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central, National Library of Medicine. [Link]
-
Russell, M.G.N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]
Sources
- 1. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
